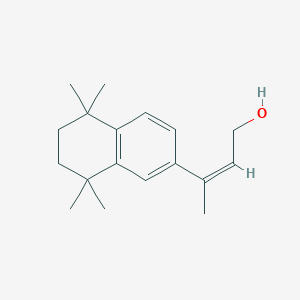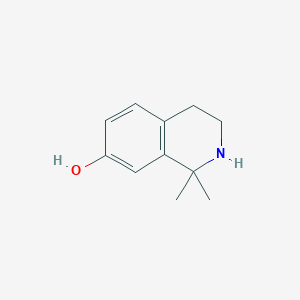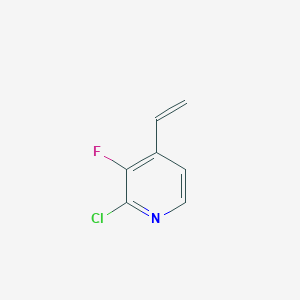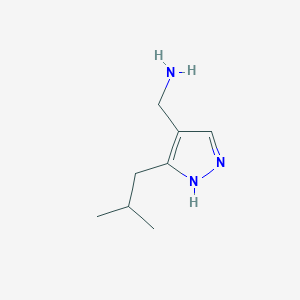
(3-isobutyl-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-isobutyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C8H15N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-isobutyl-1H-pyrazol-4-yl)methanamine typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization. One common method involves the reaction of isobutyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(3-isobutyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .
科学的研究の応用
(3-isobutyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of (3-isobutyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 1-(1-Methyl-1H-pyrazol-4-yl)methanamine
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
Uniqueness
(3-isobutyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern on the pyrazole ring. The isobutyl group provides distinct steric and electronic properties, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
特性
分子式 |
C8H15N3 |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
[5-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H15N3/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4,9H2,1-2H3,(H,10,11) |
InChIキー |
XPROYIABRPUWBE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=NN1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




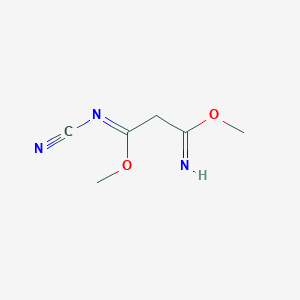

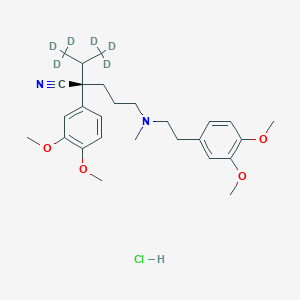

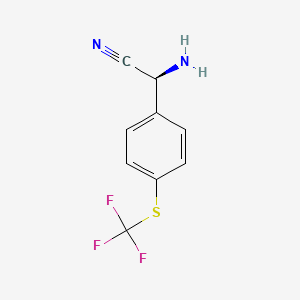
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)



